An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobiphenyl is a fluorinated aromatic compound that holds interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel molecules with tailored characteristics. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for 3,5-Difluorobiphenyl, along with insights into its potential applications in drug discovery.
Chemical Properties and Structure
The physicochemical properties of 3,5-Difluorobiphenyl are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol |
| Melting Point | 56-58 °C[1] |
| Boiling Point | 256 °C at 760 mmHg[1] |
| Density | 1.165 g/cm³[1] |
| Refractive Index | 1.535[1] |
| Flash Point | 89.5 °C[1] |
| CAS Number | 62351-48-8[2] |
Experimental Protocols
Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling
The most common and versatile method for the synthesis of 3,5-Difluorobiphenyl is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction scheme for the synthesis of 3,5-Difluorobiphenyl.
Detailed Experimental Protocol (General Procedure):
A detailed, specific protocol for the synthesis of 3,5-Difluorobiphenyl was not found in the search results. However, a general procedure for Suzuki-Miyaura coupling reactions can be adapted.[3][4]
Materials:
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1-Bromo-3,5-difluorobenzene (or 3,5-Difluorophenylboronic acid)
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Phenylboronic acid (or a suitable phenyl halide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a dried Schlenk flask under an inert atmosphere, add 1-bromo-3,5-difluorobenzene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
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Add the degassed solvent to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 3,5-Difluorobiphenyl.
Spectroscopic Characterization
Detailed experimental protocols for the spectroscopic analysis of 3,5-Difluorobiphenyl are not explicitly provided in the search results. However, standard procedures for each technique would be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be acquired by dissolving a small sample of 3,5-Difluorobiphenyl in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.
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¹³C NMR: The carbon-13 NMR spectrum, also obtained in a deuterated solvent, would reveal the number of unique carbon environments in the molecule. The carbon signals in the fluorinated ring would exhibit coupling with the fluorine atoms (C-F coupling).
Infrared (IR) Spectroscopy:
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An FT-IR spectrum would be recorded using a sample prepared as a KBr pellet or a thin film. The spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-F stretching vibrations.
Mass Spectrometry (MS):
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Mass spectral analysis would be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI). The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 3,5-Difluorobiphenyl. Fragmentation patterns would provide further structural information. For instance, in the mass spectrum of 3,5-difluoroiodobenzene, a related compound, the expulsion of a CF₂ group has been observed.[5]
Applications in Drug Development and Biological Activity
The incorporation of a 3,5-difluorophenyl moiety is a strategy employed in medicinal chemistry to enhance the pharmacological properties of drug candidates. While direct biological activity data for 3,5-Difluorobiphenyl is scarce in the provided search results, the utility of this structural motif is evident in more complex molecules.
A notable example is the development of selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer. A complex molecule containing a 3,5-difluorobiphenyl core has been identified as a potent and orally bioavailable SERD. This suggests that the 3,5-difluorobiphenyl scaffold can be a valuable starting point for the design of new therapeutic agents.
Furthermore, a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment demonstrated that double fluorination at the 3,5-positions of the phenyl ring significantly improved inhibitory activity.[6] Compounds with this substitution pattern exhibited EC₅₀ values in the nanomolar range.[6] This highlights the potential of the 3,5-difluorobiphenyl unit in enhancing the potency of antiviral agents.
The logical workflow for exploring the potential of 3,5-Difluorobiphenyl in drug discovery is outlined below.
A logical workflow for the utilization of 3,5-Difluorobiphenyl in a drug discovery program.
Conclusion
3,5-Difluorobiphenyl is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its chemical properties are well-defined, and it can be reliably synthesized via established methods like the Suzuki-Miyaura coupling. While direct evidence of its biological activity is limited, the demonstrated efficacy of more complex molecules incorporating the 3,5-difluorobiphenyl moiety underscores its importance as a privileged scaffold in medicinal chemistry. Further research into the direct biological effects of 3,5-Difluorobiphenyl and the development of detailed, optimized synthetic and analytical protocols will undoubtedly expand its utility for researchers and scientists in the field.
References
- 1. chegg.com [chegg.com]
- 2. 3,5-Difluorobiphenyl | 62351-48-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
